1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and m-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the m-tolyl groups. Common synthetic methods include:
Condensation Reactions: These are used to form the benzimidazole core by reacting o-phenylenediamine with carboxylic acids or their derivatives.
Cyclization Reactions: These reactions help in forming the pyrrolidinone ring.
Substitution Reactions: These are employed to introduce the m-tolyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction allows for the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The m-tolyl groups and pyrrolidinone ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(m-tolyloxy)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-imine
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
Uniqueness
1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the pyrrolidinone ring, along with the m-tolyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-7-5-9-22(15-19)30-18-21(17-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-32-23-10-6-8-20(2)16-23/h3-12,15-16,21H,13-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUBCABTDWMUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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